molecular formula C33H44O18 B14647387 Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid CAS No. 54688-53-8

Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid

Cat. No.: B14647387
CAS No.: 54688-53-8
M. Wt: 728.7 g/mol
InChI Key: JNYLOJSDQHXPLI-UHFFFAOYSA-N
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Description

The compound “Benzene-1,3-dicarboxylic acid; ethane-1,2-diol; hexanedioic acid; nonanedioic acid; terephthalic acid” is a complex mixture of several important organic compounds. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene with oxygen in the presence of acetic acid .

Ethane-1,2-diol: The process involves the oxidation of ethylene to ethylene oxide, followed by hydration to ethylene glycol . This reaction can be catalyzed by either acids or bases and typically occurs at elevated temperatures .

Hexanedioic acid: . This process is widely used in the production of nylon.

Nonanedioic acid: . This method involves the cleavage of the double bond in oleic acid, resulting in the formation of nonanedioic acid.

Terephthalic acid: Terephthalic acid is synthesized through the catalytic oxidation of para-xylene with oxygen in the presence of acetic acid and a cobalt-manganese catalyst . This process is widely used in the production of polyethylene terephthalate (PET).

Chemical Reactions Analysis

Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents used in these reactions include alcohols, amines, and acids. Major products formed include esters, amides, and anhydrides.

Ethane-1,2-diol: Ethane-1,2-diol can undergo oxidation to form glycolic acid and oxalic acid . It also reacts with carboxylic acids to form esters and with aldehydes or ketones to form acetals .

Hexanedioic acid: Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization . It is commonly used in the production of nylon through a polycondensation reaction with hexamethylenediamine.

Nonanedioic acid: Nonanedioic acid undergoes reactions similar to other dicarboxylic acids, including esterification and amidation . It is also used in the production of plasticizers and lubricants.

Terephthalic acid: Terephthalic acid is primarily used in polymerization reactions to produce polyethylene terephthalate (PET) . It can also undergo esterification and amidation reactions.

Properties

CAS No.

54688-53-8

Molecular Formula

C33H44O18

Molecular Weight

728.7 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid

InChI

InChI=1S/C9H16O4.2C8H6O4.C6H10O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2

InChI Key

JNYLOJSDQHXPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O

Related CAS

54688-53-8

Origin of Product

United States

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